

# spectroscopic properties of 2-bromoacetic acid (NMR, IR, Mass Spec)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-bromoacetic acid

Cat. No.: B113405

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## Spectroscopic Properties of 2-Bromoacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **2-bromoacetic acid**, a key building block in organic synthesis and pharmaceutical development. Understanding its spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and a generalized workflow for spectroscopic analysis.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For **2-bromoacetic acid** ( $\text{BrCH}_2\text{COOH}$ ), both  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide characteristic signals.

#### $^1\text{H}$ NMR Spectroscopy

The  $^1\text{H}$  NMR spectrum of **2-bromoacetic acid** is relatively simple, exhibiting two distinct signals corresponding to the carboxylic acid proton and the methylene protons.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **2-Bromoacetic Acid**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~10.3-12.0	Singlet (broad)	1H	-COOH
~3.90	Singlet	2H	-CH <sub>2</sub> -

Note: The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration due to hydrogen bonding.

## <sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum of **2-bromoacetic acid** shows two signals, one for the carbonyl carbon of the carboxylic acid and another for the  $\alpha$ -carbon attached to the bromine atom.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **2-Bromoacetic Acid**

Chemical Shift ( $\delta$ ) ppm	Assignment
~171	C=O
~25	-CH <sub>2</sub> -Br

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-bromoacetic acid** is dominated by the characteristic absorptions of the carboxylic acid group.

Table 3: Key IR Absorption Bands for **2-Bromoacetic Acid**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Strong, very broad	O-H stretch (carboxylic acid dimer)
~1710	Strong, sharp	C=O stretch (carboxylic acid dimer)
~1290	Medium	C-O stretch
~930	Medium, broad	O-H bend (out-of-plane)
~680	Medium	C-Br stretch

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Due to the presence of bromine, which has two major isotopes (<sup>79</sup>Br and <sup>81</sup>Br in an approximate 1:1 ratio), the mass spectrum of **2-bromoacetic acid** exhibits a characteristic M/M+2 isotopic pattern for bromine-containing fragments.

Table 4: Major Fragments in the Mass Spectrum of **2-Bromoacetic Acid**

m/z	Relative Intensity	Assignment
140	High	[M+2] <sup>+</sup> (molecular ion with <sup>81</sup> Br)
138	High	[M] <sup>+</sup> (molecular ion with <sup>79</sup> Br)
96	Moderate	[M+2 - COOH] <sup>+</sup> or [CH <sub>2</sub> <sup>81</sup> Br] <sup>+</sup>
94	Moderate	[M - COOH] <sup>+</sup> or [CH <sub>2</sub> <sup>79</sup> Br] <sup>+</sup>
45	High	[COOH] <sup>+</sup>

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific equipment.

## NMR Spectroscopy

### Sample Preparation:

- Dissolve approximately 5-10 mg of **2-bromoacetic acid** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

### <sup>1</sup>H NMR Acquisition:

- Spectrometer: 300 MHz or higher field NMR spectrometer.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 8-16 scans.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: 0-15 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm.

### <sup>13</sup>C NMR Acquisition:

- Spectrometer: 75 MHz or higher field NMR spectrometer.
- Pulse Sequence: Proton-decoupled pulse sequence.
- Number of Scans: 128-1024 scans, depending on concentration.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0-200 ppm.
- Reference: Tetramethylsilane (TMS) at 0 ppm or solvent signal.

## IR Spectroscopy

#### Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **2-bromoacetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

#### FTIR Acquisition:

- Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans.
- Background: A background spectrum of the empty sample compartment should be collected prior to sample analysis.

## Mass Spectrometry

#### Sample Preparation (Electron Ionization - GC/MS):

- Dissolve a small amount of **2-bromoacetic acid** in a suitable volatile solvent (e.g., dichloromethane, methanol).
- Inject an appropriate volume of the solution into the gas chromatograph coupled to a mass spectrometer (GC/MS).

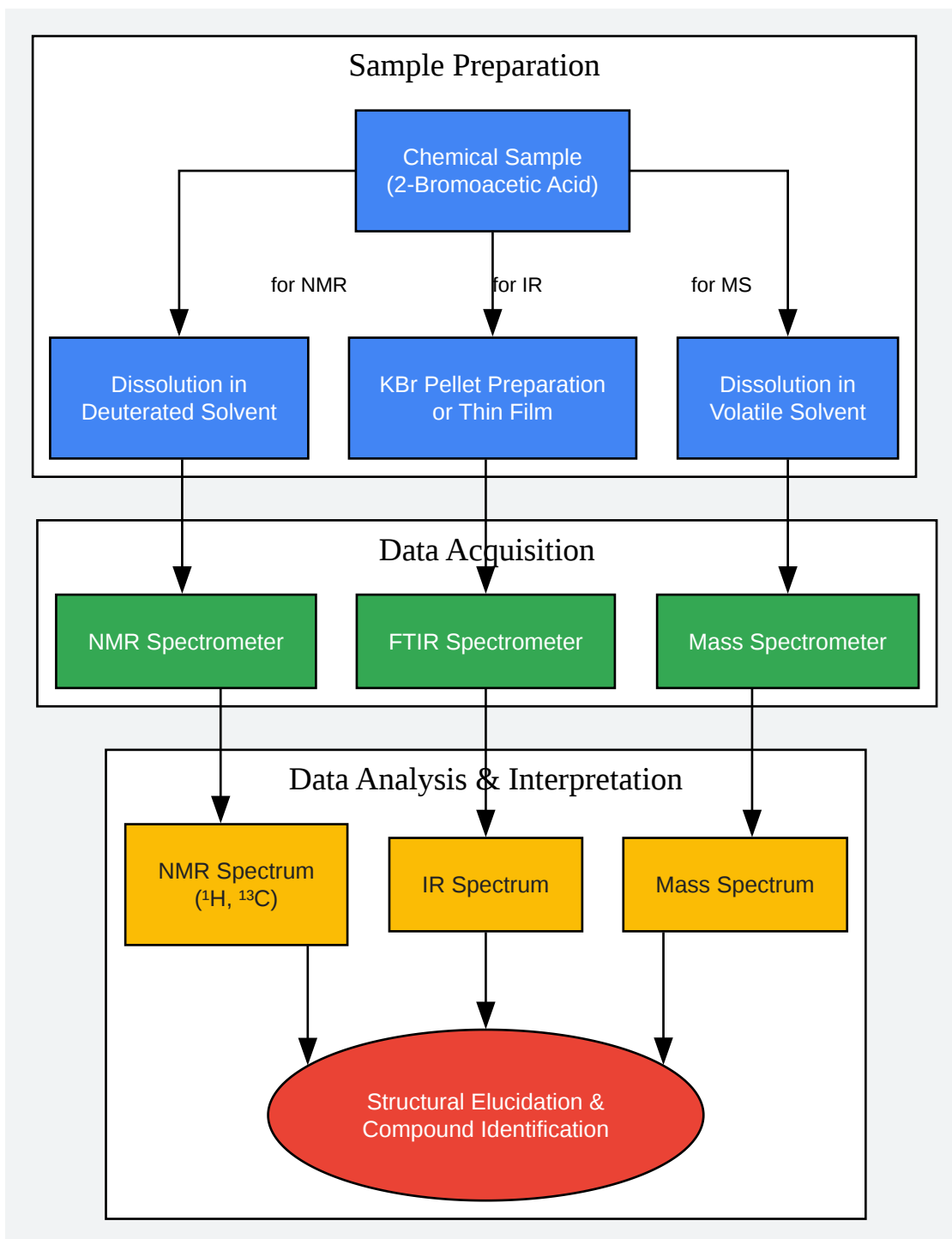
#### Electron Ionization (EI) Mass Spectrum Acquisition:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Range:  $m/z$  30-200.

- Scan Speed: 1 scan/second.
- Source Temperature: 200-250 °C.

## Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **2-bromoacetic acid**.



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Caption: Generalized workflow for spectroscopic analysis.

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Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)